molecular formula C23H23ClN6O4S B11449939 N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11449939
M. Wt: 515.0 g/mol
InChI Key: JQKACKZNWLKOBV-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrazolyl group, and a thienopyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core thienopyrimidinyl structure, followed by the introduction of the pyrazolyl and chlorophenyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-chlorophenyl)ethylidene]benzohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities not commonly found in similar compounds.

Properties

Molecular Formula

C23H23ClN6O4S

Molecular Weight

515.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C23H23ClN6O4S/c1-14-12-18(28-27-14)26-20(32)13-30-17-8-11-35-21(17)22(33)29(23(30)34)10-7-19(31)25-9-6-15-2-4-16(24)5-3-15/h2-5,8,11-12H,6-7,9-10,13H2,1H3,(H,25,31)(H2,26,27,28,32)

InChI Key

JQKACKZNWLKOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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